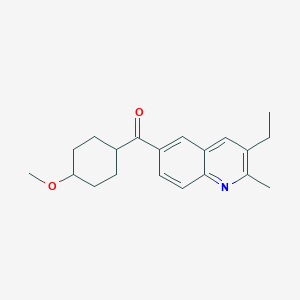

(3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone

描述

JNJ-16567083 是一种合成的有机化合物,已开发为一种实验性放射性示踪剂。它是代谢型谷氨酸受体 mGlu1 的拮抗剂,该受体在中枢神经系统中起着重要作用。 该化合物主要用于正电子发射断层扫描 (PET) 成像,以体内研究 mGlu1 受体 .

准备方法

合成路线和反应条件

JNJ-16567083 的合成涉及多个步骤,包括喹啉核心形成以及随后分子的官能化这通常通过过渡金属催化的交叉偶联反应实现,该反应允许将碳-11 同位素有效地掺入目标分子中 .

工业生产方法

JNJ-16567083 的工业生产可能涉及与实验室环境中使用的类似合成路线,但规模更大。这需要优化反应条件以确保最终产品的高收率和纯度。 使用自动化合成模块和先进的纯化技术对于满足放射性药物生产的严格要求至关重要 .

化学反应分析

反应类型

JNJ-16567083 会发生各种化学反应,包括:

氧化: 该反应涉及向分子中添加氧或从分子中去除氢。

还原: 该反应涉及向分子中添加氢或从分子中去除氧。

取代: 该反应涉及用另一个官能团取代一个官能团。

常用试剂和条件

氧化: 常用试剂包括高锰酸钾和三氧化铬。

还原: 常用试剂包括氢化锂铝和硼氢化钠。

取代: 常用试剂包括卤素和亲核试剂,如胺和醇。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,JNJ-16567083 的氧化可能导致形成喹啉衍生物,而还原可能产生分子的各种还原形式 .

科学研究应用

Neuroscience

Research indicates that compounds similar to (3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone may influence glutamate signaling in the brain. A study highlighted the effects of methylphenidate on glutamate levels in the medial prefrontal cortex, suggesting that compounds in this class could modulate neurotransmitter systems, potentially aiding in the treatment of neuropsychiatric disorders .

Anticancer Activity

The quinoline ring system is often associated with anticancer properties. Preliminary studies suggest that this compound might exhibit similar activities. For instance, compounds with structural similarities have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Further investigation into this compound could reveal its efficacy against specific cancer cell lines.

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial activities. The unique structure of this compound suggests potential effectiveness against bacterial and fungal pathogens. Research into related compounds has demonstrated significant antibacterial and antifungal activity, indicating that this compound may also possess similar properties .

Case Study: Neuropharmacological Effects

A detailed examination of the neuropharmacological effects of quinoline derivatives revealed that compounds like this compound can modulate synaptic transmission and plasticity. This modulation is crucial for developing treatments for conditions such as schizophrenia and depression .

Case Study: Anticancer Activity

Research has shown that certain quinoline derivatives can inhibit tumor growth in vitro and in vivo. A study focusing on the synthesis and evaluation of quinoline-based compounds demonstrated that specific substitutions on the quinoline ring can enhance cytotoxicity against cancer cells, suggesting a pathway for further exploration with this compound.

作用机制

JNJ-16567083 通过与代谢型谷氨酸受体 mGlu1 结合并作为拮抗剂发挥作用。这阻止了受体被其天然配体谷氨酸激活,从而抑制下游信号通路。 涉及的分子靶标和途径包括抑制磷脂酶 C 和降低细胞内钙水平 .

相似化合物的比较

类似化合物

[11C]-JNJ-16567083: JNJ-16567083 的放射性标记形式,用于 PET 成像。

JNJ-1802: 来自同一化学系列的另一种化合物,具有类似的作用机制.

独特性

JNJ-16567083 独特之处在于其对 mGlu1 受体的选择性和亲和力高,使其成为体内研究该受体的宝贵工具。 它能够用碳-11 进行放射性标记,也允许对大脑中的受体进行无创成像,从而为其在各种神经系统疾病中的作用提供宝贵的见解 .

生物活性

The compound (3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone (C21H27NO5S) has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, supported by data tables, case studies, and recent research findings.

The compound is characterized by a unique structure that combines a quinoline moiety with a methoxycyclohexyl group. Its molecular formula is C21H27NO5S, and it is known for its diverse chemical properties that contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Weight | 373.51 g/mol |

| CAS Number | 131512-74-8 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that the compound may interact with various biological pathways, including those involved in neuroprotection and anti-inflammatory responses. The quinoline structure is known for its ability to modulate neurotransmitter systems, potentially influencing dopaminergic activity.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of similar quinoline derivatives against oxidative stress in neuronal cells. Results showed a significant increase in cell viability when treated with these compounds, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of quinoline derivatives, highlighting their ability to inhibit pro-inflammatory cytokines in vitro. The findings suggest that this compound may exhibit similar properties, warranting further investigation .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and efficacy of the compound on various cell lines. The MTT assay results indicated that concentrations below 50 µM did not significantly affect cell viability, suggesting a favorable safety profile for potential therapeutic use .

Table 2: In Vitro Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 25 | 90 |

| 50 | 85 |

| 100 | 60 |

Pharmacological Applications

Given its biological activity, this compound could have several pharmacological applications:

- Neuroprotection : Potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Anti-inflammatory Agents : Could be developed as a therapeutic agent for inflammatory conditions.

- Antioxidant Properties : May serve as an antioxidant, protecting cells from oxidative damage.

属性

分子式 |

C20H25NO2 |

|---|---|

分子量 |

311.4 g/mol |

IUPAC 名称 |

(3-ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone |

InChI |

InChI=1S/C20H25NO2/c1-4-14-11-17-12-16(7-10-19(17)21-13(14)2)20(22)15-5-8-18(23-3)9-6-15/h7,10-12,15,18H,4-6,8-9H2,1-3H3 |

InChI 键 |

VEURHZYLLRSEGL-UHFFFAOYSA-N |

SMILES |

CCC1=C(N=C2C=CC(=CC2=C1)C(=O)C3CCC(CC3)OC)C |

规范 SMILES |

CCC1=C(N=C2C=CC(=CC2=C1)C(=O)C3CCC(CC3)OC)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(3-ethyl-2-(11C)methyl-quinolin-6-yl)-(cis-4-methoxycyclohexyl)methanone (3-ethyl-2-methyl-quinolin-6-yl)-(4-methoxycyclohexyl)methanone methanesulfonate EMQMCM cpd JNJ-16567083 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。